molecular formula C14H12FNO4S B2996913 N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide CAS No. 303065-08-9

N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide

Cat. No. B2996913
CAS RN: 303065-08-9
M. Wt: 309.31
InChI Key: XGKSLQWICNZZSI-UHFFFAOYSA-N
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Description

“N-(1,3-Benzodioxol-5-ylmethyl)-N’-phenylurea” is a chemical compound with the linear formula C15H14N2O3 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Another related compound is “N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine” with the molecular formula C9H12NO2 .


Synthesis Analysis

A synthesis process for a related compound involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to produce 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .


Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” has been analyzed and it has a molecular weight of 207.2689 . Another related compound, “1-(1,3-Benzodioxol-5-yl)-N-methylethanamine”, has a molecular formula of C10H13NO2 and an average mass of 179.216 Da .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For instance, the reaction of [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine with aryloxymethyloxiranes produces corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, “N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine” has a molecular weight of 304.18 .

Safety And Hazards

The safety data sheet for a related compound, Piperine, indicates that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-11-2-4-12(5-3-11)21(17,18)16-8-10-1-6-13-14(7-10)20-9-19-13/h1-7,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKSLQWICNZZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201282
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide

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